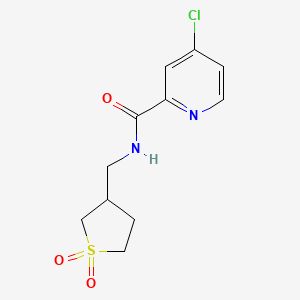

4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Radiosynthesis and PET Imaging Applications

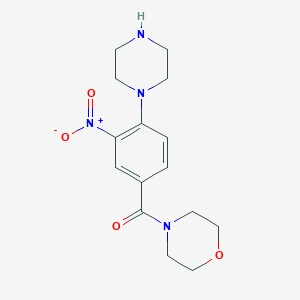

A study focused on the synthesis of 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide for potential use in Positron Emission Tomography (PET) imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This research highlights the application of picolinamide derivatives in developing radioligands for neurological imaging, providing a pathway for investigating similar compounds in diagnostic imaging (Kil et al., 2014).

Chemical Sensing and Detection

Another study utilized picoline (4-methylpyridine) in the development of an optical fiber sensor for detecting hydrogen cyanide in air. The sensor operates through a reaction mechanism that involves picoline, showcasing the potential of picolinamide structures in chemical detection technologies (Bentley & Alder, 1989).

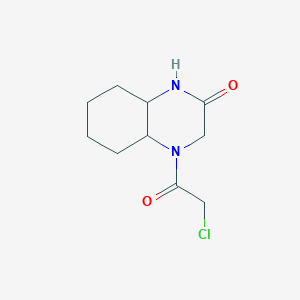

Antitumor Drug Synthesis

Research on the synthesis of the antitumor drug Sorafenib highlighted the preparation of an intermediate, 4-chloro-N-methylpicolinamide, demonstrating the utility of chloro and picolinamide functionalities in pharmaceutical synthesis processes. This suggests that compounds like "4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide" could have potential applications in the development of new antitumor agents (Yao Jian-wen, 2012).

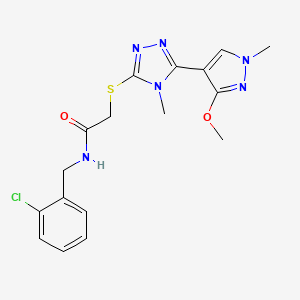

Cytotoxicity and DNA Interaction

A study on palladium(II) pincer complexes based on picolinylamides functionalized with amino acids bearing ancillary S-donor groups evaluated the cytotoxic effects of these complexes on various human cancer cell lines. This research underscores the potential of picolinamide-based compounds in medicinal chemistry, particularly in the design of chemotherapeutic agents (Churusova et al., 2017).

Mechanism of Action

Target of Action

The primary target of “4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide” is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells . GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .

Mode of Action

“4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide” acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and resulting in changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by “4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide” affects various physiological processes. There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by “4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide” leads to changes in cell excitability. This can have various effects depending on the specific physiological process in which the GIRK channels are involved .

properties

IUPAC Name |

4-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3S/c12-9-1-3-13-10(5-9)11(15)14-6-8-2-4-18(16,17)7-8/h1,3,5,8H,2,4,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQBRSWSTLPRPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)C2=NC=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 1-benzyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2970299.png)

![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2970304.png)

![N-(3-acetylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2970305.png)

![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)

![7-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)

![5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine](/img/structure/B2970312.png)

![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)